molecular formula C8H16ClNO2 B13347711 Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride CAS No. 2387567-29-3

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride

Cat. No.: B13347711
CAS No.: 2387567-29-3
M. Wt: 193.67 g/mol
InChI Key: ZHHPQWQLZPOEFX-QMGYSKNISA-N
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Description

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopentane, featuring an amino group and a methyl ester group. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is unique due to its specific ring structure and the presence of both an amino group and a methyl ester group. These features make it a versatile compound in organic synthesis and medicinal chemistry .

Biological Activity

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H11NO2·HCl
  • Molecular Weight : 165.62 g/mol
  • CAS Number : 1212304-86-3

Research indicates that this compound may influence various biological pathways:

  • Neurotransmitter Modulation : It is hypothesized that this compound may act as a modulator of neurotransmitter systems, particularly in the context of excitatory and inhibitory balance in the central nervous system.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound could exhibit anti-inflammatory properties by modulating cytokine release, which is critical in inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated several biological activities:

  • Cell Viability Assays : The compound has been tested for cytotoxicity using assays like MTT and Neutral Red Uptake (NRU). Results indicate a dose-dependent effect on cell viability in various cell lines.
Cell LineConcentration (µM)Viability (%)
HEK2931085
Neuroblastoma2070
Hepatocellular5050

In Vivo Studies

Animal models have been employed to assess the pharmacological effects:

  • Behavioral Studies : In rodent models, administration of the compound resulted in alterations in behavior indicative of anxiolytic or antidepressant effects. These findings align with its proposed action on neurotransmitter systems.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neuropathic Pain Management : A study involving chronic pain models showed that treatment with this compound reduced pain scores significantly compared to controls.
  • Cognitive Function Enhancement : Research on cognitive function demonstrated improvements in memory tasks following administration in aged animal models.

Safety and Toxicology

Safety assessments are critical for any new compound. Current data suggest that this compound exhibits low toxicity at therapeutic doses. However, long-term studies are needed to fully understand its safety profile.

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in neuropharmacology and pain management. Further research is warranted to elucidate its mechanisms of action and therapeutic efficacy through clinical trials.

Future studies should focus on:

  • Detailed mechanistic studies to clarify its role in neurotransmitter modulation.
  • Long-term safety assessments to evaluate chronic exposure effects.
  • Exploration of its potential as a treatment for specific neurological disorders.

Properties

CAS No.

2387567-29-3

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m0./s1

InChI Key

ZHHPQWQLZPOEFX-QMGYSKNISA-N

Isomeric SMILES

C[C@@]1(CC[C@@H](C1)N)C(=O)OC.Cl

Canonical SMILES

CC1(CCC(C1)N)C(=O)OC.Cl

Origin of Product

United States

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